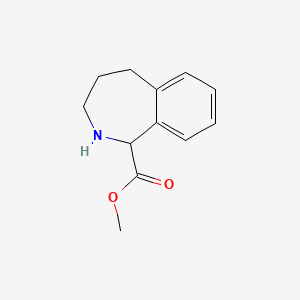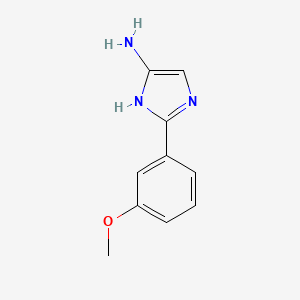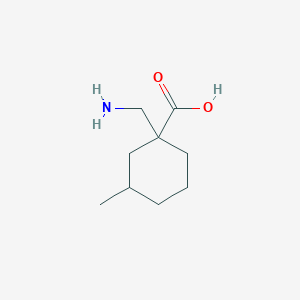![molecular formula C13H16F3N B13195188 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound known for its unique structural features and significant applications in various fields. The compound is characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a dimethyl group, making it a valuable entity in synthetic chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2,2-dimethylpyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the final product, making it suitable for large-scale applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolidine ring may bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
2,2-Dimethyl-3-phenylpyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-[4-(Trifluoromethyl)phenyl]pyrrolidine: Lacks the dimethyl substitution, affecting its reactivity and applications.
Uniqueness: The presence of both the trifluoromethyl and dimethyl groups in 2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine imparts unique properties, such as enhanced stability, lipophilicity, and specific biological activities, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H16F3N |
|---|---|
Poids moléculaire |
243.27 g/mol |
Nom IUPAC |
2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C13H16F3N/c1-12(2)11(7-8-17-12)9-3-5-10(6-4-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 |
Clé InChI |
DHYPDDFXNXBVHT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCN1)C2=CC=C(C=C2)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-Ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13195117.png)

![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)



![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)

![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)



